Titanium(III) chloride tetrahydrofuran complex (1:3)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

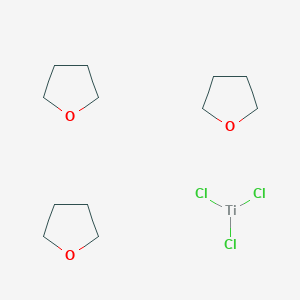

Titanium(III) chloride tetrahydrofuran complex (1:3) is an organometallic complex of titanium(III) chloride and tetrahydrofuran (THF). It is a white solid with a molecular weight of 454.95 g/mol, and a melting point of -95 °C. The complex has a variety of applications in organic chemistry, and has been used as a catalyst in a variety of reactions.

Applications De Recherche Scientifique

Chemical Reactions and Complex Formation :

- Titanium(III) chloride tetrahydrofuran complex is used in the formation of various chemical complexes. For instance, the reaction between Li2[NN2] and TiCl3(THF)3 results in the formation of dimeric titanium(III) chloride, which can further react to form a monomeric titanium(III) alkyl complex (Love et al., 1999).

Electrochemical Studies :

- In electrochemical studies, Titanium(III) chloride tetrahydrofuran complex is involved in the formation of various titanium(III) complexes which are in equilibrium. This complex plays a role in modifying the proportions of electrogenerated Ti III complexes as a function of the chloride ion present (Dimé, Six, & Buriez, 2021).

Catalytic Applications :

- The complex is used as a precursor in the production of Ziegler-Natta catalysts, commonly used in polymerization processes. The structural and electronic properties of silica-supported titanium chloride tetrahydrofuranates, obtained by impregnating silica with TiCl4(thf)2 and TiCl3(thf)3 complexes, are crucial for their effectiveness as catalysts (Seenivasan et al., 2013).

Structural Chemistry :

- Research on the Titanium(III) chloride tetrahydrofuran complex focuses on its structural properties, including solid-state structures and magnetic properties. Such studies are essential for understanding the complex's chemical behavior and potential applications (Fowles, Lester, & Walton, 1968).

Polymerization Catalysts :

- The Titanium(III) chloride tetrahydrofuran complex is also studied for its role in the synthesis of new intermediates for olefin polymerization catalysts. These studies are significant for advancing the field of polymer chemistry (Sobota et al., 1993).

Reaction with Organic Azides :

- The complex reacts with organic azides to form nitrogen-bridged compounds. This reaction is significant in the study of organometallic chemistry and the synthesis of novel compounds (Coutts & Surtees, 1966).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to function as aLewis acid , suggesting that it may interact with Lewis bases in its environment.

Mode of Action

The Titanium(III) chloride tetrahydrofuran complex (1:3) is believed to function as a Lewis acid . This means it can accept a pair of electrons from a Lewis base during a reaction, leading to the formation of a coordinate covalent bond. This interaction can result in the formation of diverse organometallic complexes .

Biochemical Pathways

Its role as a lewis acid suggests that it may be involved in various chemical reactions, particularly those involving the formation of organometallic complexes .

Pharmacokinetics

As a solid compound , its bioavailability would likely depend on factors such as solubility, stability, and the method of administration.

Result of Action

The Titanium(III) chloride tetrahydrofuran complex (1:3) is used for the synthesis of bimetallic titanium(III) complexes with a triple-helix structure

Action Environment

The action of the Titanium(III) chloride tetrahydrofuran complex (1:3) can be influenced by various environmental factors. For instance, its reactivity may vary depending on the presence of other compounds in the reaction environment . Additionally, it is a solid compound that should be stored at temperatures between 2-8°C to maintain its stability .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Titanium(III) chloride tetrahydrofuran complex (1:3) can be achieved by a simple reaction between titanium(III) chloride and tetrahydrofuran in a suitable solvent.", "Starting Materials": [ "Titanium(III) chloride", "Tetrahydrofuran", "Solvent (e.g. diethyl ether, toluene, or hexane)" ], "Reaction": [ "Dissolve titanium(III) chloride in a suitable solvent (e.g. diethyl ether, toluene, or hexane)", "Add tetrahydrofuran to the solution in a 1:3 molar ratio with respect to titanium(III) chloride", "Stir the mixture at room temperature or under reflux for several hours", "Filter the resulting precipitate and wash it with the solvent to remove any impurities", "Dry the product under vacuum to obtain the Titanium(III) chloride tetrahydrofuran complex (1:3)" ] } | |

Numéro CAS |

18039-90-2 |

Formule moléculaire |

C12H24Cl3O3Ti |

Poids moléculaire |

370.5 g/mol |

Nom IUPAC |

oxolane;titanium(3+);trichloride |

InChI |

InChI=1S/3C4H8O.3ClH.Ti/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |

Clé InChI |

MIDYWIPTCYRMQF-UHFFFAOYSA-K |

SMILES |

C1CCOC1.C1CCOC1.C1CCOC1.Cl[Ti](Cl)Cl |

SMILES canonique |

C1CCOC1.C1CCOC1.C1CCOC1.[Cl-].[Cl-].[Cl-].[Ti+3] |

Pictogrammes |

Flammable; Corrosive |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)